Ethyl [(2-cyano-2-phenylvinyl)amino]acetate
Description
Ethyl [(2-cyano-2-phenylvinyl)amino]acetate is an organic compound with a complex structure that includes a cyano group, a phenyl group, and an amino ester moiety
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-2-phenylethenyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)10-15-9-12(8-14)11-6-4-3-5-7-11/h3-7,9,15H,2,10H2,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSNLJIIALDCAC-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC=C(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN/C=C(\C#N)/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [(2-cyano-2-phenylvinyl)amino]acetate typically involves the reaction of ethyl cyanoacetate with an appropriate amine under controlled conditions. One common method involves the use of a base such as triethylamine to catalyze the reaction, which is carried out in an organic solvent like ethanol . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency
Biological Activity
Ethyl [(2-cyano-2-phenylvinyl)amino]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a cyano group, a vinyl moiety, and an amino acid derivative. This structural composition contributes to its potential biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key areas of focus include:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial and antifungal activities, making it a candidate for further development in treating infections.
- Cytotoxic Effects : Research indicates potential cytotoxic effects against cancer cell lines, highlighting its possible role in oncology .
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, suggesting potential applications in neuropharmacology .
The mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Enzyme Inhibition : Interactions with specific enzymes or receptors may modulate cellular pathways, influencing cell proliferation and apoptosis.
- Receptor Modulation : The compound could act as an agonist or antagonist at various receptor sites, particularly those involved in neurotransmission .
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound has promising antimicrobial properties worthy of further investigation.
Study 2: Cytotoxicity Assay
In a cytotoxicity assay involving various cancer cell lines, this compound exhibited varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The IC50 values suggest that the compound may selectively target certain cancer cell types, indicating its potential as an anticancer agent.
Scientific Research Applications
Synthetic Routes
- Condensation Reactions : Involves the reaction of ethyl cyanoacetate with an amine in the presence of a base.
- Microwave-Assisted Synthesis : Utilizes microwave irradiation to enhance reaction rates and yields.
- Catalytic Methods : Employs catalysts to facilitate reactions and improve efficiency.
Organic Synthesis
Ethyl [(2-cyano-2-phenylvinyl)amino]acetate serves as a versatile intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including:
- Nucleophilic Substitution : The cyano group can participate in nucleophilic attack.
- Condensation Reactions : The ester group can react with aldehydes or ketones.
- Reduction Reactions : The cyano group can be reduced to an amine.
Medicinal Chemistry
The compound has been investigated for its biological activities, particularly its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that derivatives exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : Research indicates that the compound can reduce cell viability in aggressive cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), by interfering with key cellular pathways.
- Anti-inflammatory Effects : Investigations suggest potential applications in treating inflammatory conditions due to its ability to modulate immune responses.
Material Science
In materials science, this compound is utilized in the development of polymers and advanced materials with unique properties. Its functional groups allow for the creation of materials with tailored characteristics for specific applications.
Antimicrobial Evaluation
A study evaluated the antimicrobial properties of this compound derivatives against several pathogens. The results indicated that some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL, demonstrating their potential as effective antimicrobial agents.
Antitumor Activity
In vivo studies using xenograft models revealed that treatment with this compound led to a significant reduction in tumor growth compared to control groups. Molecular docking studies suggested favorable interactions with receptors involved in apoptosis regulation, indicating a mechanism for its anticancer effects.
Q & A
Q. What are the recommended methods for synthesizing Ethyl [(2-cyano-2-phenylvinyl)amino]acetate, and how do reaction conditions influence yield?
- Methodology : Use coupling reagents like Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) for peptide bond formation under mild conditions (0–25°C, 1–4 hours). Optimize stoichiometry (1:1.2 molar ratio of carboxylate to amine) and solvent (DMF or acetonitrile) to minimize side reactions .
- Data Validation : Monitor reaction progress via TLC (Rf comparison) or HPLC-MS to detect intermediates. For purification, employ column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1 v/v) .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- NMR Analysis : Assign peaks in -NMR (CDCl₃) to confirm the vinylaminoacetate backbone: δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂), δ 6.8–7.5 ppm (phenyl and cyano-vinyl protons) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H]⁺ (calculated m/z: 259.3) and fragmentation patterns (e.g., loss of ethoxy group at m/z 187.1) .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Chromatography : Employ silica gel chromatography with ethyl acetate/hexane (30–50% ethyl acetate).
- Crystallization : Recrystallize from ethanol/water (8:2 v/v) to obtain needle-like crystals (melting point: 98–102°C) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electrophilicity of the cyano group and nucleophilic attack sites. Compare activation energies for o-NosylOXY vs. traditional carbodiimides .
- Table : Reactivity Parameters of Coupling Reagents
| Reagent | ΔG‡ (kJ/mol) | Byproduct Recyclability | Racemization Risk |
|---|---|---|---|
| o-NosylOXY | 85.3 | High (Oxyma recovery) | <0.5% |
| DCC | 92.1 | Low | 1.2–3.8% |
| HATU | 78.9 | None | <0.1% |
| Data from DFT studies and experimental yields . |
Q. What experimental approaches resolve contradictions in stereochemical outcomes during coupling reactions?
- Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol 90:10) to separate enantiomers.
- X-ray Crystallography : Solve crystal structures (SHELXL refinement) to confirm absolute configuration. SHELX programs are robust for small-molecule refinement with R-factor <5% .
Q. How can the environmental impact of synthesis be reduced using recyclable coupling reagents?
- Byproduct Recovery : After coupling, isolate Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) via aqueous extraction (pH 4–5) and reuse it to synthesize fresh o-NosylOXY .
- Lifecycle Analysis : Compare waste metrics (E-factor) for traditional vs. recyclable reagents. o-NosylOXY reduces waste by 60% compared to DCC .
Q. What mechanistic insights explain the compound’s role in Lossen rearrangement for hydroxamate synthesis?
- Mechanism : The cyano group stabilizes the transition state during isocyanate formation. IR spectroscopy (NCO stretch at 2250 cm⁻¹) confirms intermediate generation.
- Kinetics : Pseudo-first-order rate constants (k = 0.15 min⁻¹) derived from UV-Vis monitoring (λ = 280 nm) .
Data Contradiction Analysis
Q. How to address discrepancies in extraction efficiency when using ethyl acetate vs. acetone?
- Comparative Study : Extract spiked soil samples with ethyl acetate (micro-extraction, 2 mL/g) vs. acetone (Soxhlet). Quantify via GC-MS. Ethyl acetate achieves 92% recovery vs. 78% for acetone, attributed to higher polarity and lower boiling point (77°C) .
- Table : Solvent Performance Metrics
| Solvent | Recovery (%) | Boiling Point (°C) | Environmental Impact |
|---|---|---|---|
| Ethyl Acetate | 92 ± 3 | 77 | Moderate (VOC) |
| Acetone | 78 ± 5 | 56 | High (VOC) |
| Methanol | 85 ± 4 | 65 | High (Toxic) |
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
